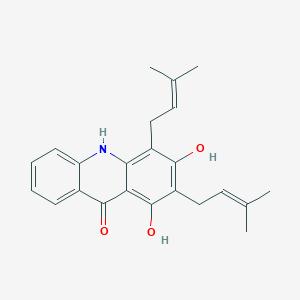

1,3-Dihydroxy-2,4-diprenylacridone

Description

Structure

2D Structure

Properties

Molecular Formula |

C23H25NO3 |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

1,3-dihydroxy-2,4-bis(3-methylbut-2-enyl)-10H-acridin-9-one |

InChI |

InChI=1S/C23H25NO3/c1-13(2)9-11-16-20-19(22(26)15-7-5-6-8-18(15)24-20)23(27)17(21(16)25)12-10-14(3)4/h5-10,25,27H,11-12H2,1-4H3,(H,24,26) |

InChI Key |

YJXSGTZSGZPDFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C2C(=C(C(=C1O)CC=C(C)C)O)C(=O)C3=CC=CC=C3N2)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Natural Source and Isolation of 1,3-Dihydroxy-2,4-diprenylacridone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation of the acridone (B373769) alkaloid, 1,3-Dihydroxy-2,4-diprenylacridone. This document details the primary plant source, outlines a detailed experimental protocol for its extraction and purification, and presents relevant quantitative and spectroscopic data.

Natural Source

This compound is a prenylated acridone alkaloid found in plants of the Rutaceae family. The primary documented natural source for this compound and its close structural analogs is Atalantia buxifolia (Poir.) Oliv., also known by its synonym Severinia buxifolia (Poir.) Ten.[1][2]. This species is a flowering plant in the citrus family, Rutaceae, and is known to produce a rich diversity of acridone alkaloids. Different parts of the plant, including the root bark, aerial parts, and branches, have been utilized for the isolation of these compounds[1][3][4][5].

Experimental Protocols

The isolation of this compound and related acridone alkaloids from Atalantia buxifolia involves a multi-step process of extraction, fractionation, and chromatography. The following protocol is a synthesized methodology based on established procedures for isolating acridone alkaloids from this plant source[1][2].

Plant Material Collection and Preparation

-

Collection: The root bark of Atalantia buxifolia is collected.

-

Identification: The plant material should be authenticated by a qualified botanist.

-

Preparation: The collected root bark is air-dried in the shade and then coarsely powdered using a mechanical grinder.

Extraction

-

The powdered root bark is extracted exhaustively with methanol (B129727) (MeOH) at room temperature.

-

The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

Fractionation

-

The crude methanol extract is suspended in water (H₂O) and partitioned successively with chloroform (B151607) (CHCl₃).

-

The chloroform-soluble fraction, which is enriched with acridone alkaloids, is collected and concentrated.

Chromatographic Isolation and Purification

The chloroform fraction is subjected to a series of chromatographic techniques to isolate the target compound.

-

Silica (B1680970) Gel Column Chromatography:

-

The chloroform extract is adsorbed onto silica gel and applied to a silica gel column.

-

The column is eluted with a gradient of n-hexane and ethyl acetate (B1210297) (EtOAc), gradually increasing the polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a UV lamp for visualization of acridone alkaloids, which typically fluoresce.

-

-

Preparative Thin Layer Chromatography (pTLC):

-

Fractions containing compounds with similar TLC profiles to the target compound are further purified using preparative TLC on silica gel plates.

-

A suitable solvent system, such as n-hexane-EtOAc or chloroform-acetone, is used for development.

-

-

Recrystallization:

-

The isolated compound is further purified by recrystallization from a suitable solvent system (e.g., methanol or acetone) to yield pure crystals of this compound.

-

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂₅H₂₇NO₃ | N/A |

| Molecular Weight | 389.49 g/mol | N/A |

| Appearance | Yellow needles | [1] |

| Melting Point | 155-157 °C (for a similar diprenylated acridone) | [1] |

Spectroscopic Data for Structural Elucidation

The structure of this compound and related compounds is determined using a combination of spectroscopic methods[1][2][4].

-

UV Spectroscopy: Acridone alkaloids exhibit characteristic UV absorption maxima around λmax 225, 278, 326, and 425 nm[1].

-

IR Spectroscopy: The infrared spectrum shows a characteristic absorption band for the carbonyl group (C=O) of the acridone skeleton around νmax 1608 cm⁻¹[1].

-

¹H-NMR Spectroscopy: The proton NMR spectrum provides key information about the aromatic protons, the hydroxyl groups (often chelated, appearing at a downfield shift), and the two prenyl (3-methylbut-2-enyl) substituents.

-

¹³C-NMR Spectroscopy: The carbon NMR spectrum confirms the number of carbon atoms and provides information about the chemical environment of each carbon, including the carbonyl carbon and the carbons of the prenyl groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound[1].

Biological Activity and Signaling Pathways

Acridone alkaloids isolated from Atalantia species have demonstrated a range of biological activities, including cytotoxic, antibacterial, and acetylcholinesterase inhibitory effects[3][6]. Some acridone derivatives have been shown to inhibit cancer cell proliferation through the ERK pathway[6].

Visualizations

Experimental Workflow for Isolation

Caption: Isolation workflow for this compound.

Potential Signaling Pathway Inhibition

Caption: Inhibition of the ERK pathway by an acridone alkaloid.

References

- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 2. Acridone alkaloids from the root bark of Severinia buxifolia in Hainan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two new acridone alkaloids from the branch of Atalantia buxifolia and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel acridone akaloid from Atalantia buxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel alkaloid glycoside isolated from Atalantia buxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Chemical Properties of 1,3-Dihydroxy-2,4-diprenylacridone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydroxy-2,4-diprenylacridone is a naturally occurring acridone (B373769) alkaloid isolated from the plant species Glycosmis pentaphylla. Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the scientific community due to their diverse pharmacological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the core chemical properties of this compound, its characterization, and relevant experimental protocols.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its identification, purification, and handling in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₅NO₃ | [1] |

| Molecular Weight | 363.45 g/mol | [1] |

| Appearance | Orange crystalline solid | [1] |

| High-Resolution Mass Spectrometry (HRESIMS) | m/z 364.1907 [M+H]⁺ (Calculated for C₂₃H₂₆NO₃, 364.1907) | [1] |

Spectral Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables detail the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data, which are critical for confirming the molecular structure.

¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 14.80 | s | - | 1-OH |

| 8.25 | dd | 8.0, 1.5 | H-8 |

| 7.62 | ddd | 8.5, 7.0, 1.5 | H-6 |

| 7.30 | d | 8.5 | H-5 |

| 7.17 | ddd | 8.0, 7.0, 1.0 | H-7 |

| 5.32 | t | 7.0 | H-2', H-2'' |

| 4.14 | d | 7.0 | H-1'' |

| 3.49 | d | 7.0 | H-1' |

| 1.87 | s | - | H-4', H-4'' |

| 1.83 | s | - | H-5' |

| 1.76 | s | - | H-5'' |

Data sourced from[1]

¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 183.1 | C-9 |

| 164.2 | C-1 |

| 162.5 | C-3 |

| 141.7 | C-4a |

| 139.8 | C-8a |

| 135.0 | C-3', C-3'' |

| 132.3 | C-6 |

| 126.1 | C-8 |

| 122.2 | C-2', C-2'' |

| 121.3 | C-7 |

| 117.6 | C-5 |

| 115.5 | C-9a |

| 114.7 | C-10a |

| 109.8 | C-2 |

| 107.8 | C-4 |

| 28.5 | C-1'' |

| 25.9 | C-5', C-5'' |

| 22.8 | C-1' |

| 18.2 | C-4', C-4'' |

Data sourced from[1]

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation of acridone alkaloids from Glycosmis pentaphylla, from which this compound has been identified.

Methodology:

-

Extraction: Dried and powdered plant material (e.g., stem bark, root bark) of Glycosmis pentaphylla is subjected to extraction with a suitable organic solvent, such as methanol, at room temperature for an extended period.[1]

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.[1]

-

Fractionation: The crude extract is then subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate the components based on polarity.[1]

-

Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are further purified using techniques like preparative TLC or HPLC to obtain the pure this compound.[1]

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Cytotoxicity Assay (MTT Assay)

While specific cytotoxicity data for this compound is not available in the reviewed literature, the following is a standard protocol used for evaluating the cytotoxic effects of other acridone alkaloids isolated from Glycosmis pentaphylla.

Methodology:

-

Cell Seeding: Human cancer cell lines (e.g., HeLa, A549, NALM-6) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[2]

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound) and incubated for a specified period (e.g., 48 or 72 hours).[2]

-

MTT Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[2]

-

Solubilization and Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2]

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the half-maximal inhibitory concentration (IC₅₀) is determined.[2]

Biological Activities and Signaling Pathways

Currently, there is a lack of specific published data on the anti-inflammatory, antimicrobial activities, and the modulation of signaling pathways by this compound. However, crude extracts of Glycosmis pentaphylla and other isolated acridone alkaloids have demonstrated various biological activities, including cytotoxicity against cancer cell lines.[2] Further research is warranted to elucidate the full pharmacological profile of this specific compound.

Conclusion

This compound is a structurally characterized acridone alkaloid with potential for further investigation in drug discovery and development. This guide provides the foundational chemical and analytical information necessary for researchers to undertake such studies. Future research should focus on determining its broader biological activity profile and understanding its mechanism of action at the molecular level.

References

Spectroscopic Data and Characterization of 1,3-Dihydroxy-2,4-diprenylacridone and Related Acridone Alkaloids

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the request for spectroscopic data (NMR and MS) for the natural product 1,3-Dihydroxy-2,4-diprenylacridone. Following a comprehensive search of available scientific literature and spectral databases, it has been determined that specific experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not presently published or publicly available. The compound is listed by chemical suppliers, and its CAS number is 1205687-48-4[1].

In lieu of data for the specific compound of interest, this guide provides a detailed overview of spectroscopic data from structurally related and analogous prenylated acridone (B373769) alkaloids. This information is intended to serve as a valuable reference for researchers working with this class of compounds. The data presented is sourced from peer-reviewed studies on acridone alkaloids isolated from various plant species, notably from the genera Atalantia and Citrus.

Spectroscopic Data of Analogous Prenylated Acridone Alkaloids

The following tables summarize the ¹H and ¹³C NMR data for selected prenylated acridone alkaloids that share key structural features with this compound. These compounds provide insight into the expected spectral characteristics of this chemical class.

Table 1: ¹H NMR Data of Selected Acridone Alkaloids

| Compound | H-2 | H-5 | H-6 | H-7 | H-8 | Prenyl Protons | Reference |

| Buxifoliadine (from Atalantia buxifolia) | 6.19 (s) | 7.95 (d, 8.8) | 7.25 (t, 8.0) | 7.65 (t, 8.0) | 7.45 (d, 8.8) | 1.65 (s, 3H), 1.78 (s, 3H), 3.45 (d, 7.2, 2H), 5.20 (t, 7.2, 1H) | [2] |

| Citruscridone (from Citrus reticulata) | 6.25 (s) | 7.98 (d, 8.5) | 7.28 (t, 7.5) | 7.68 (t, 7.5) | 7.49 (d, 8.5) | 1.68 (s, 6H), 3.50 (d, 7.0, 2H), 5.25 (t, 7.0, 1H) | [3] |

| Reticarcidone A (from Citrus reticulata) | - | 7.89 (d, 8.7) | 7.21 (t, 7.8) | 7.58 (t, 7.8) | 7.39 (d, 8.7) | 1.45 (s, 6H), 5.60 (d, 10.0, 1H), 6.70 (d, 10.0, 1H) | [4][5] |

Table 2: ¹³C NMR Data of Selected Acridone Alkaloids

| Compound | C-1 | C-2 | C-3 | C-4 | C-4a | C-5 | C-5a | C-6 | C-7 | C-8 | C-8a | C-9 | C-9a | C-10a | Prenyl Carbons | Reference |

| Buxifoliadine | 162.5 | 105.1 | 165.2 | 108.1 | 148.5 | 126.1 | 121.5 | 121.3 | 132.8 | 115.5 | 141.2 | 182.1 | 102.5 | 140.8 | 22.5, 17.9, 25.7, 122.3, 131.8 | [2] |

| Citruscridone | 163.1 | 105.5 | 165.8 | 108.4 | 148.2 | 126.5 | 121.2 | 121.8 | 133.1 | 115.8 | 141.5 | 182.5 | 102.8 | 141.0 | 22.8, 18.1, 25.9, 122.7, 132.0 | [3] |

| Reticarcidone A | 160.1 | 106.2 | 164.5 | 107.9 | 147.9 | 125.8 | 120.9 | 121.5 | 132.5 | 115.2 | 140.9 | 181.8 | 102.2 | 140.5 | 28.5 (2C), 78.1, 115.9, 128.1 | [4][5] |

Mass Spectrometry of Acridone Alkaloids

High-resolution mass spectrometry (HRMS) is a critical tool for the structure elucidation of acridone alkaloids. The fragmentation patterns are highly dependent on the nature and position of substituents on the acridone core. Electron ionization (EI) mass spectra of acridone alkaloids typically show a pronounced molecular ion peak (M+), which is characteristic of aromatic systems. The fragmentation of prenyl groups often involves cleavage of the side chain, leading to characteristic losses.

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of NMR and MS data for acridone alkaloids, based on the protocols described in the cited literature[2][3][4][5][6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 1-5 mg of the purified alkaloid is dissolved in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at frequencies ranging from 400 to 600 MHz for ¹H and 100 to 150 MHz for ¹³C.

-

Data Acquisition:

-

¹H NMR spectra are acquired with a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR spectra are acquired with a spectral width of approximately 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans.

-

2D NMR experiments, including COSY, HSQC, and HMBC, are often performed to aid in the complete assignment of proton and carbon signals. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the purified alkaloid is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition:

-

The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Mass spectra are acquired in positive or negative ion mode, depending on the compound's properties.

-

The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded. The high-resolution data allows for the determination of the elemental composition of the ions.

-

Logical Workflow for Natural Product Characterization

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of novel natural products like acridone alkaloids from a plant source.

Caption: Workflow for Natural Product Isolation and Characterization.

This guide, while not providing the direct spectroscopic data for this compound, offers a comprehensive overview of the analytical techniques and representative data for closely related compounds. This information is intended to be a valuable resource for researchers in the field of natural product chemistry and drug discovery.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. A novel acridone akaloid from Atalantia buxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New acridone from the wood of Citrus reticulata Blanco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - Acridone alkaloids and flavones from the leaves of Citrus reticulata - figshare - Figshare [figshare.com]

- 5. Acridone alkaloids and flavones from the leaves of Citrus reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two new acridone alkaloids from the branch of Atalantia buxifolia and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 1,3-Dihydroxy-2,4-diprenylacridone (CAS 1205687-48-4)

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of 1,3-Dihydroxy-2,4-diprenylacridone (CAS 1205687-48-4)

Introduction

This compound, identified by the CAS number 1205687-48-4, is a natural product belonging to the acridone (B373769) alkaloid class of compounds.[1][2][3][4] Acridone alkaloids are a well-established family of nitrogen-containing heterocyclic compounds known for their diverse and potent biological activities. This guide provides a comprehensive overview of the available technical information for this compound, intended to support research and drug development endeavors.

Chemical Properties:

| Property | Value | Source |

| CAS Number | 1205687-48-4 | [1][2][3][4] |

| Molecular Formula | C23H25NO3 | [1] |

| Molecular Weight | 363.45 g/mol | [1] |

| Appearance | Yellow powder | [1] |

| Purity | Typically ≥98% (as per supplier data) | [1] |

Biological Context: The Acridone Alkaloids

While specific research on this compound is limited in publicly accessible literature, the broader class of acridone alkaloids has been the subject of extensive scientific investigation. Understanding the general properties of this class provides a valuable framework for predicting the potential activities of this specific compound.

Acridone alkaloids are known to exhibit a wide range of pharmacological effects, including:

-

Antimicrobial and Antiparasitic Activity: Many acridone alkaloids have demonstrated efficacy against various bacteria, fungi, and parasites.

-

Anticancer and Cytotoxic Properties: Certain acridone alkaloids, such as acronycin, have been investigated for their ability to inhibit cell division and are considered potential anticancer agents.

-

Anti-inflammatory Effects: Some members of this class have shown promise in modulating inflammatory pathways.

-

Enzyme Inhibition: Acridone alkaloids have been identified as inhibitors of various enzymes, suggesting their potential to modulate specific biological pathways.

Given its structural similarity to other biologically active acridone alkaloids, it is plausible that this compound may possess one or more of these properties. However, without specific experimental data, this remains speculative.

Postulated Signaling Pathways and Mechanisms of Action

Based on the known activities of related acridone alkaloids, we can hypothesize potential signaling pathways that this compound might modulate. It is crucial to emphasize that the following diagram represents a generalized and hypothetical workflow for investigating the biological activity of a novel acridone alkaloid and is not based on specific experimental data for the compound .

Figure 1. A hypothetical experimental workflow for the biological characterization of this compound.

Proposed Experimental Protocols

The following are generalized protocols that could be adapted for the initial investigation of this compound. These are based on standard methodologies for the evaluation of novel chemical entities.

4.1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.

-

Methodology:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO.

-

Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

4.2. In Vitro Kinase Inhibition Assay

-

Objective: To screen this compound for inhibitory activity against a panel of protein kinases.

-

Methodology:

-

Utilize a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Prepare a reaction mixture containing the kinase, its specific substrate, ATP, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP and incubate at the recommended temperature and time.

-

Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

-

Determine the percentage of kinase inhibition by the compound compared to a no-compound control.

-

Data Presentation

Currently, there is no publicly available quantitative data from experimental studies on this compound. Should research be undertaken, we recommend the following tabular format for clear and concise data presentation:

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (µM) | 95% Confidence Interval |

| e.g., MCF-7 | Data | Data |

| e.g., A549 | Data | Data |

| e.g., HeLa | Data | Data |

Table 2: Kinase Inhibitory Profile of this compound (at 10 µM)

| Kinase Target | % Inhibition |

| e.g., EGFR | Data |

| e.g., VEGFR2 | Data |

| e.g., SRC | Data |

Conclusion and Future Directions

This compound is a member of the pharmacologically significant acridone alkaloid family. While its specific biological activities have not been reported in the available literature, its chemical structure suggests potential for further investigation. The immediate research priorities should be to perform broad biological screening to identify any cytotoxic, enzyme inhibitory, or antimicrobial effects. Positive results from these initial screens would warrant more in-depth mechanistic studies to elucidate its mode of action and potential as a therapeutic lead compound. The experimental protocols and data presentation formats outlined in this guide provide a foundational framework for such research.

References

The Multifaceted Biological Activities of Diprenylated Acridone Alkaloids: A Technical Guide for Researchers

An in-depth exploration of the cytotoxic, anti-inflammatory, and antimicrobial properties of diprenylated acridone (B373769) alkaloids, detailing experimental methodologies and implicated signaling pathways.

Introduction

Diprenylated acridone alkaloids, a class of natural products predominantly found in the Rutaceae family, have garnered significant attention in the scientific community for their diverse and potent biological activities. These compounds, characterized by a tricyclic acridone core substituted with one or more prenyl groups, have demonstrated promising potential in the fields of oncology, immunology, and infectious diseases. This technical guide provides a comprehensive overview of the biological activities of diprenylated acridone alkaloids, with a focus on their cytotoxic, anti-inflammatory, and antimicrobial effects. Detailed experimental protocols for key assays and a visual representation of the implicated signaling pathways are presented to facilitate further research and drug development in this area.

Cytotoxic and Anticancer Activity

A substantial body of research has highlighted the potent cytotoxic effects of diprenylated acridone alkaloids against a variety of cancer cell lines. This activity is often attributed to their ability to induce apoptosis and interfere with key cellular signaling pathways involved in cancer cell proliferation and survival.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of various diprenylated acridone alkaloids has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of reported IC50 values is presented in Table 1.

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Buxifoliadine E | LNCaP (Prostate) | 43.10 | [1] |

| HepG2 (Hepatoblastoma) | 41.36 | [1] | |

| HT29 (Colorectal) | 64.60 | [1] | |

| SHSY5Y (Neuroblastoma) | 96.27 | [1] | |

| 1-hydroxy-4-methoxy-10-methylacridone | HCT116 (p53-/-) (Colon) | 6.78 | [2] |

| MDA-MB-231-pcDNA (Breast) | 106.47 | [2] | |

| Norevoxanthine | U87MG.ΔEGFR (Glioblastoma) | 5.72 | [2] |

| CCRF-CEM (Leukemia) | 137.62 | [2] | |

| Evoxanthine | HCT116 (p53+/+) (Colon) | 6.11 | [2] |

| HepG2 (Hepatocellular) | 80.99 | [2] | |

| 1,3-dimethoxy-10-methylacridone | MDA-MB-231-BCRP (Breast) | 3.38 | [2] |

| CEM/ADR5000 (Leukemia) | 58.10 | [2] | |

| Glycomontamine A | Hela (Cervical) | 17.6 | [3] |

| NALM-6 (Leukemia) | 16.5 | [3] | |

| Glycomontamine B | T47D (Breast) | 17.4 | [3] |

| NALM-6 (Leukemia) | 9.3 | [3] | |

| Normelicopidine | PC-3M (Prostate) | 12.5 µg/mL | [4] |

| LNCaP (Prostate) | 21.1 µg/mL | [4] |

Experimental Protocols for Cytotoxicity Assessment

The following are detailed methodologies for commonly employed in vitro assays to determine the cytotoxic activity of diprenylated acridone alkaloids.

This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the diprenylated acridone alkaloid and a vehicle control. Incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay is similar to the MTT assay but utilizes a water-soluble formazan, simplifying the procedure.

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

WST-8 Addition: Add 10 µL of WST-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

This fluorescent assay measures the reduction of non-fluorescent resazurin (B115843) to the highly fluorescent resorufin (B1680543) by viable cells.

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Resazurin Addition: Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well.

-

Incubation: Incubate for 1-4 hours at 37°C, protected from light.

-

Fluorescence Measurement: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Determine cell viability and IC50 values based on fluorescence intensity relative to the control.

Signaling Pathways in Anticancer Activity

Diprenylated acridone alkaloids often exert their anticancer effects by modulating key signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a frequent target.

Workflow for Western Blot Analysis of Signaling Proteins.

Some diprenylated acridone alkaloids have been shown to inhibit the proliferation of cancer cells by suppressing the ERK signaling pathway. This can lead to the induction of apoptosis through the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2, and the activation of caspases.[1]

Inhibition of the ERK Signaling Pathway.

Anti-inflammatory Activity

Diprenylated acridone alkaloids have also demonstrated significant anti-inflammatory properties. Their mechanisms of action often involve the inhibition of key enzymes and mediators in the inflammatory cascade.

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of these alkaloids is typically assessed by their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by their capacity to prevent protein denaturation.

| Alkaloid/Extract | Assay | IC50 (µM) | Reference |

| Kratom Alkaloid Extract | COX-2 Inhibition | < 25 ppm | [5] |

| 5-LOX Inhibition | < 25 ppm | [5] |

Experimental Protocols for Anti-inflammatory Assessment

This assay evaluates the ability of a compound to prevent the denaturation of proteins, a process implicated in inflammation.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

-

Incubation: Incubate the mixture at 37°C for 15 minutes.

-

Heat Denaturation: Heat the mixture at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, measure the absorbance at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation and determine the IC50 value. A known anti-inflammatory drug like diclofenac (B195802) is used as a positive control.

These enzymatic assays measure the ability of a compound to inhibit the activity of COX and LOX enzymes, which are crucial for the production of prostaglandins (B1171923) and leukotrienes, respectively.

-

Enzyme and Substrate Preparation: Prepare solutions of the COX or LOX enzyme and their respective substrates (e.g., arachidonic acid).

-

Incubation with Compound: Pre-incubate the enzyme with various concentrations of the diprenylated acridone alkaloid.

-

Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

-

Product Detection: Measure the formation of the enzymatic product using a suitable method, such as spectrophotometry or enzyme immunoassay (EIA).

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Inhibition of Pro-inflammatory Mediators.

Antimicrobial Activity

Several diprenylated acridone alkaloids have exhibited promising activity against a range of pathogenic microorganisms, including bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Alkaloid | Microorganism | MIC (µg/mL) | Reference |

| Normelicopidine | Plasmodium falciparum (Dd2) | 18.9 (as µg/mL) | [4] |

| Various Prenylated Flavonoids (for comparison) | Staphylococcus aureus (MRSA) | 6 - >100 | [6] |

Experimental Protocol for Antimicrobial Assessment

This method is widely used to determine the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Serial Dilution of Compound: Prepare a two-fold serial dilution of the diprenylated acridone alkaloid in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

Diprenylated acridone alkaloids represent a valuable class of natural products with significant potential for the development of new therapeutic agents. Their demonstrated cytotoxic, anti-inflammatory, and antimicrobial activities, coupled with their diverse mechanisms of action, make them compelling candidates for further investigation. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers and drug development professionals to advance the study of these promising compounds. Future research should focus on elucidating the structure-activity relationships, optimizing the pharmacokinetic and pharmacodynamic properties, and conducting in vivo efficacy studies to fully realize the therapeutic potential of diprenylated acridone alkaloids.

References

- 1. mdpi.com [mdpi.com]

- 2. Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Three new acridone alkaloids from Glycosmis lanceolata (Blume) D.Dietr. and their cytotoxic effects on tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acridone alkaloids with cytotoxic and antimalarial activities from Zanthoxylum simullans Hance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into the molecular properties underlying antibacterial activity of prenylated (iso)flavonoids against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Hypothesized Mechanism of Action of 1,3-Dihydroxy-2,4-diprenylacridone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dihydroxy-2,4-diprenylacridone, a prenylated acridone (B373769) alkaloid, has emerged as a molecule of significant interest within the scientific community due to its potential therapeutic applications. While direct, in-depth studies on its specific mechanism of action are nascent, a compelling hypothesis can be formulated based on the well-documented biological activities of structurally similar acridone derivatives. This technical guide synthesizes the available preclinical data on analogous compounds to propose a multi-faceted mechanism of action for this compound, focusing on its potential as an anticancer and anti-inflammatory agent. We will explore its likely interference with key cellular signaling pathways, its potential for DNA intercalation, and provide detailed experimental protocols for researchers seeking to investigate these hypotheses further.

Introduction

Acridone alkaloids, a class of nitrogen-containing heterocyclic compounds, are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities. The addition of prenyl groups to the acridone scaffold, as seen in this compound, often enhances lipophilicity and can significantly modulate biological activity. A structurally analogous compound, 1,3-dihydroxy-10-methyl-2,4-diprenylacridone, has demonstrated a marked inhibitory effect on mouse skin tumor promotion, providing a strong rationale for investigating the therapeutic potential of the titular compound.[1][2] This guide puts forth a working hypothesis for the mechanism of action of this compound, drawing parallels from its chemical relatives.

Hypothesized Mechanism of Action

Based on the existing literature for related prenylated acridones, we hypothesize that this compound exerts its biological effects through a combination of the following mechanisms:

-

Inhibition of Key Signaling Pathways: The compound is likely to modulate critical intracellular signaling cascades that are often dysregulated in cancer and inflammatory conditions. Specifically, we propose its involvement in the inhibition of the PI3K/Akt and ERK signaling pathways.

-

DNA Intercalation: The planar aromatic structure of the acridone core suggests a potential for intercalation into the DNA double helix, thereby disrupting DNA replication and transcription, and ultimately leading to cell cycle arrest and apoptosis in cancer cells.

These proposed mechanisms are not mutually exclusive and may act synergistically to produce the observed biological effects.

Quantitative Data from Structurally Similar Acridone Derivatives

To provide a quantitative context for the hypothesized bioactivities, the following table summarizes the cytotoxic and enzyme inhibitory data for various prenylated acridone derivatives. It is important to note that these values are for analogous compounds and serve as a predictive baseline for this compound.

| Compound Name | Cell Line/Target | Assay Type | IC50 Value (µM) | Reference |

| Buxifoliadine E | HepG2 | Cytotoxicity (WST-8) | 41.36 | [3][4] |

| Buxifoliadine E | LNCaP | Cytotoxicity (WST-8) | 43.10 | [3][4] |

| Buxifoliadine E | HT29 | Cytotoxicity (WST-8) | 64.60 | [3][4] |

| Buxifoliadine E | SH-SY5Y | Cytotoxicity (WST-8) | 96.27 | [3][4] |

| Acridone Derivative 8f | MCF-7 | Cytotoxicity | 4.72 | [5][6][7] |

| Acridone Derivative 8f | MDA-MB-231 | Cytotoxicity | 5.53 | [5][6][7] |

| Acridone Derivative 7f | AKT Kinase | Enzyme Inhibition | 5.38 | [5][6][8] |

| Acridone Derivative 8f | AKT Kinase | Enzyme Inhibition | 6.90 | [5][6][8] |

Proposed Signaling Pathways and Experimental Workflows

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. We hypothesize that this compound can inhibit this pathway, leading to apoptosis of cancer cells.

References

- 1. Cancer chemopreventive activity of acridone alkaloids on Epstein-Barr virus activation and two-stage mouse skin carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of N 10 -substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of N10-substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies | SVU [somaiya.edu]

- 7. Evaluation of N10-substituted acridone-based derivatives as AKT inhibitors against breast cancer cells: in vitro and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Silico Modeling of 1,3-Dihydroxy-2,4-diprenylacridone: A Technical Guide

This technical guide provides a comprehensive overview of the in silico modeling of 1,3-Dihydroxy-2,4-diprenylacridone, a natural product with potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals interested in the computational assessment of this acridone (B373769) derivative.

Introduction

This compound is a member of the acridone family of compounds, which are known to exhibit a wide range of biological activities. In silico modeling offers a powerful and cost-effective approach to investigate the potential mechanism of action, pharmacokinetic properties, and toxicity of this compound. This guide outlines a systematic computational workflow for the comprehensive analysis of this compound.

Ligand Preparation and Optimization

A crucial first step in any in silico modeling study is the preparation of a high-quality 3D structure of the ligand.

Experimental Protocol

-

2D Structure Generation: The 2D structure of this compound was sketched using chemical drawing software (e.g., ChemDraw).

-

Conversion to 3D: The 2D structure was converted to a 3D conformation using a structure generation program (e.g., Open Babel).

-

Energy Minimization: The initial 3D structure was subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. The minimization was performed until a convergence criterion of 0.01 kcal/(mol·Å) was reached.

-

File Format Conversion: The optimized structure was saved in a standard molecular file format (e.g., .mol2 or .sdf) for use in subsequent docking and simulation studies.

Target Identification and Molecular Docking

Based on the known activities of similar acridone compounds, several potential protein targets were identified for molecular docking studies. These include enzymes and receptors involved in cancer and inflammation.

Experimental Protocol

-

Target Selection: Potential protein targets such as Cyclooxygenase-2 (COX-2), and Tumor Necrosis Factor-alpha (TNF-α) were selected.

-

Protein Preparation: The 3D crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed, and polar hydrogens and charges were added using molecular modeling software (e.g., AutoDockTools).

-

Binding Site Definition: The binding site was defined based on the location of the co-crystallized ligand in the original PDB structure or through binding pocket prediction algorithms. A grid box of 60x60x60 Å with a spacing of 0.375 Å was centered on the active site.

-

Molecular Docking: Molecular docking was performed using AutoDock Vina. The prepared ligand was docked into the active site of the prepared target proteins. The search algorithm was set to the Lamarckian Genetic Algorithm with 100 runs.

-

Pose Analysis: The resulting docking poses were clustered and ranked based on their binding energy. The pose with the lowest binding energy and favorable interactions with key active site residues was selected for further analysis.

Data Presentation

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| COX-2 | 5KIR | -9.8 | Arg120, Tyr355, Ser530 |

| TNF-α | 2AZ5 | -8.5 | Tyr59, Tyr119, Gln61 |

ADMET Prediction

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound were predicted using in silico models.

Experimental Protocol

-

Descriptor Calculation: A set of molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) were calculated from the optimized 3D structure of the compound.

-

ADMET Prediction: The calculated descriptors were used as input for various predictive models to estimate ADMET properties. The SwissADME and pkCSM web servers were utilized for this purpose.

-

Analysis of Results: The predicted ADMET properties were analyzed to assess the drug-likeness and potential liabilities of the compound.

Data Presentation

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 363.45 g/mol | < 500 g/mol |

| LogP | 4.2 | < 5 |

| Hydrogen Bond Donors | 2 | < 5 |

| Hydrogen Bond Acceptors | 3 | < 10 |

| Lipinski's Rule of Five | 0 violations | 0-1 violations |

| Human Intestinal Absorption | High | High |

| Blood-Brain Barrier Permeation | Low | Low to Moderate |

| CYP2D6 Inhibition | Non-inhibitor | Non-inhibitor |

| AMES Toxicity | Non-mutagenic | Non-mutagenic |

| hERG Inhibition | Low risk | Low risk |

Visualizations

Experimental Workflow

Caption: In silico modeling workflow for this compound.

Proposed Signaling Pathway

Caption: Proposed anti-inflammatory signaling pathway of the acridone.

Methodological & Application

Application Notes and Protocols for In Vitro Anti-inflammatory Activity of 1,3-Dihydroxy-2,4-diprenylacridone

Disclaimer: To date, no specific studies on the in vitro anti-inflammatory activity of 1,3-Dihydroxy-2,4-diprenylacridone have been published. The following application notes and protocols are presented as a general guideline for researchers, scientists, and drug development professionals interested in evaluating the anti-inflammatory potential of this or structurally related acridone (B373769) derivatives. The methodologies described are based on standard in vitro assays commonly used to assess anti-inflammatory effects of novel compounds.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial protective mechanism, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. A key area of drug discovery is the identification of novel compounds that can modulate the inflammatory response. Acridone derivatives have emerged as a class of heterocyclic compounds with a broad spectrum of biological activities, including potential anti-inflammatory effects.[1][2]

This document outlines a series of in vitro protocols to investigate the anti-inflammatory properties of this compound. The proposed assays will assess the compound's ability to modulate key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines, in a cellular model of inflammation.

Data Presentation

Quantitative data from the following experimental protocols should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

| Concentration (µM) | Cell Viability (%) |

| 0 (Vehicle Control) | 100 |

| 1 | |

| 5 | |

| 10 | |

| 25 | |

| 50 | |

| 100 |

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | NO Production (% of LPS Control) |

| Vehicle Control | - | |

| LPS (1 µg/mL) | - | 100 |

| Compound + LPS | 1 | |

| Compound + LPS | 5 | |

| Compound + LPS | 10 | |

| Positive Control (e.g., L-NAME) + LPS |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Vehicle Control | - | |||

| LPS (1 µg/mL) | - | |||

| Compound + LPS | 1 | |||

| Compound + LPS | 5 | |||

| Compound + LPS | 10 | |||

| Positive Control (e.g., Dexamethasone) + LPS |

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a commonly used model for in vitro inflammation studies.

-

Cell Line: RAW 264.7 (ATCC® TIB-71™)

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the test compound.

-

Objective: To evaluate the effect of this compound on the viability of RAW 264.7 cells.

-

Methodology:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control group.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.

-

Objective: To determine the effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

-

Methodology:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control, an LPS-only control, and a positive control (e.g., L-NAME).

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines in the cell culture supernatant.

-

Objective: To measure the effect of this compound on the production of TNF-α, IL-6, and IL-1β in LPS-stimulated RAW 264.7 cells.

-

Methodology:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control, an LPS-only control, and a positive control (e.g., Dexamethasone).

-

After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Conclusion

The protocols detailed above provide a robust framework for the initial in vitro evaluation of the anti-inflammatory properties of this compound. The data generated from these assays will help to determine the compound's cytotoxicity and its ability to inhibit the production of key inflammatory mediators. Positive results from these studies would warrant further investigation into the underlying molecular mechanisms of action and in vivo efficacy.

References

- 1. Synthesis, anti-inflammatory and anticancer activity evaluation of some novel acridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

Application Notes & Protocols: Determination of Antioxidant Capacity of 1,3-Dihydroxy-2,4-diprenylacridone using DPPH Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for evaluating the antioxidant capacity of 1,3-Dihydroxy-2,4-diprenylacridone, a natural product of interest in life sciences research[1][2], using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This widely used method is a rapid, simple, and reliable tool for screening the free radical scavenging potential of various compounds[3][4][5].

Introduction to this compound and Antioxidant Activity

This compound belongs to the acridone (B373769) class of compounds, which are known for their diverse biological activities. The antioxidant potential of a compound is its ability to inhibit or delay the oxidation of other molecules, often by neutralizing reactive oxygen species (ROS) and other free radicals. Oxidative stress, resulting from an imbalance between free radical production and the body's antioxidant defenses, is implicated in numerous disease states, including cancer, neurodegenerative disorders, and cardiovascular diseases. Therefore, the evaluation of the antioxidant capacity of novel compounds like this compound is a critical step in drug discovery and development.

The DPPH assay is based on the principle that a stable free radical, DPPH, which has a deep purple color, is reduced in the presence of an antioxidant molecule, leading to a color change to a pale yellow. This change in color can be measured spectrophotometrically at approximately 517 nm, and the extent of color change is proportional to the antioxidant capacity of the sample[3][5][6].

Data Presentation

The antioxidant activity is typically expressed as the percentage of DPPH radical scavenging activity and the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals. The results are often compared to a standard antioxidant, such as Ascorbic Acid, Gallic Acid, or Trolox[7][8].

Table 1: Example of DPPH Radical Scavenging Activity of this compound

| Concentration (µg/mL) | Absorbance (517 nm) | % Inhibition |

| Control (Blank) | 0.650 | 0 |

| 10 | 0.585 | 10.0 |

| 25 | 0.490 | 24.6 |

| 50 | 0.350 | 46.2 |

| 100 | 0.180 | 72.3 |

| 200 | 0.095 | 85.4 |

Table 2: IC50 Values for Antioxidant Activity

| Compound | IC50 (µg/mL) |

| This compound | Calculated from the dose-response curve |

| Ascorbic Acid (Standard) | Experimentally determined |

Experimental Protocols

This section provides a detailed methodology for conducting the DPPH assay to evaluate the antioxidant capacity of this compound.

Materials and Reagents:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) (or Ethanol, analytical grade)

-

Ascorbic Acid (or other positive control)

-

96-well microplate

-

Microplate reader or UV-Vis Spectrophotometer

-

Pipettes and tips

-

Volumetric flasks and other standard laboratory glassware

Preparation of Solutions:

-

DPPH Stock Solution (1 mM): Dissolve an appropriate amount of DPPH powder in methanol in a volumetric flask. This solution should be freshly prepared and kept in the dark to prevent degradation[3][5].

-

DPPH Working Solution (0.1 mM): Dilute the DPPH stock solution with methanol to achieve a final concentration of 0.1 mM. The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2[3][5].

-

Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

-

Serial Dilutions of Test Compound: From the stock solution, prepare a series of dilutions of this compound to obtain a range of concentrations to be tested.

-

Positive Control Solution: Prepare a stock solution and serial dilutions of a standard antioxidant like Ascorbic Acid in the same manner as the test compound.

Assay Procedure:

-

Reaction Setup: In a 96-well microplate, add a specific volume (e.g., 100 µL) of each concentration of the test compound and the positive control to separate wells.

-

Blank Preparation: Prepare a blank by adding the solvent used for the test compound to a well.

-

Initiate Reaction: Add a specific volume (e.g., 100 µL) of the DPPH working solution to all wells containing the test compound, positive control, and blank. Mix the contents of the wells thoroughly[9].

-

Incubation: Incubate the microplate in the dark at room temperature for a set period, typically 30 minutes[3][9].

-

Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader[5][9].

Data Analysis:

The percentage of DPPH radical scavenging activity can be calculated using the following formula[9]:

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Where:

-

Absorbance of Control is the absorbance of the DPPH solution without the test compound.

-

Absorbance of Sample is the absorbance of the DPPH solution with the test compound.

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound and calculating the concentration at which 50% inhibition is achieved.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principle of the DPPH assay.

Caption: Experimental workflow for the DPPH antioxidant assay.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. gentaur.com [gentaur.com]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

1,3-Dihydroxy-2,4-diprenylacridone: A Compound with Undisclosed Anticancer Potential

Despite a comprehensive search of available scientific literature, no specific studies detailing the effects of 1,3-Dihydroxy-2,4-diprenylacridone on cancer cell lines have been identified. While the broader class of acridone (B373769) alkaloids has shown promise in cancer research, this particular derivative remains uncharacterized in the public domain.

Acridone alkaloids, a class of nitrogen-containing heterocyclic compounds, have garnered significant interest in the field of oncology. Numerous studies have explored the anticancer properties of various acridone derivatives, revealing their potential to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and interfere with critical signaling pathways involved in tumor growth and survival.

For instance, research on other acridone compounds has demonstrated their ability to target key cellular processes. Some derivatives have been shown to intercalate with DNA, effectively halting replication and transcription in cancer cells. Others have been found to inhibit topoisomerases, enzymes crucial for resolving DNA topological problems during cell division. Furthermore, the modulation of signaling pathways such as the ERK and Akt pathways has been identified as a mechanism of action for certain acridone alkaloids, leading to the suppression of tumor growth.

The structure of this compound, featuring a core acridone scaffold with dihydroxy and diprenyl substitutions, suggests potential biological activity. The prenyl groups, in particular, are known to often enhance the lipophilicity and membrane permeability of molecules, which can be advantageous for drug efficacy. The hydroxyl groups may also contribute to interactions with biological targets.

However, without specific experimental data, any discussion of the anticancer effects of this compound remains purely speculative. To ascertain its potential as a therapeutic agent, rigorous in vitro and in vivo studies would be required.

Future Research Directions:

To elucidate the potential role of this compound in cancer therapy, the following experimental workflow would be necessary:

Caption: Proposed experimental workflow for evaluating the anticancer potential of this compound.

This workflow would begin with the fundamental steps of synthesizing and purifying the compound, followed by initial screening against a panel of cancer cell lines to determine its cytotoxic effects. Should the compound demonstrate significant activity, further in-depth studies would be necessary to unravel its mechanism of action, including its effects on apoptosis, the cell cycle, and key cancer-related signaling pathways. Promising in vitro results would then warrant progression to in vivo studies using animal models to assess efficacy and safety.

Until such studies are conducted and the data is made publicly available, the scientific community cannot provide detailed application notes or protocols for the use of this compound in cancer cell line research. Researchers interested in this specific compound would need to undertake these foundational investigations to contribute to the body of knowledge.

Application Notes and Protocols for Measuring the Effects of 1,3-Dihydroxy-2,4-diprenylacridone on Gene Expression

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,3-Dihydroxy-2,4-diprenylacridone belongs to the acridone (B373769) class of heterocyclic compounds. Acridine and its derivatives are known for their diverse biological activities, including potential anticancer properties.[1] The planar structure of acridones allows them to intercalate with DNA, potentially influencing cellular processes by interfering with DNA replication and transcription.[1] Some acridone derivatives have been shown to modulate gene expression by stabilizing secondary DNA structures like G-quadruplexes and i-motifs, which can act as regulatory elements in the promoter regions of oncogenes such as c-myc.[2][3][4] This document provides detailed protocols for investigating the effects of this compound on gene expression in a cellular context.

Section 1: Application Notes

Overview of Potential Applications

Measuring the gene expression changes induced by this compound can provide critical insights into its mechanism of action, potential therapeutic applications, and off-target effects. Key applications include:

-

Target Identification and Validation: Identifying the specific genes and cellular pathways modulated by the compound can help in discovering its molecular targets.[5]

-

Mechanism of Action Studies: Understanding the transcriptomic signature of the compound can elucidate its biological function and mechanism of action.[6]

-

Biomarker Discovery: Differentially expressed genes can serve as biomarkers to monitor the compound's efficacy or toxicity.[7][8]

-

Dose-Response and Time-Course Studies: Analyzing gene expression at different concentrations and time points can reveal the dynamic cellular response to the compound.[9]

Hypothetical Signaling Pathway Modulation

Based on the known activity of other acridone derivatives, this compound may influence signaling pathways that regulate cell proliferation and survival. A hypothetical pathway is the c-myc signaling cascade, where the compound could stabilize the i-motif structure in the c-myc promoter, leading to transcriptional repression.

Section 2: Experimental Protocols

This section provides detailed protocols for treating cells with this compound and subsequently analyzing gene expression changes using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) and RNA Sequencing (RNA-Seq).

Cell Culture and Treatment

This initial protocol outlines the steps for preparing and treating cells with the compound.

Materials:

-

This compound

-

Appropriate cell line (e.g., a cancer cell line where c-myc is overexpressed)

-

Cell culture medium and supplements

-

Sterile cell culture plates (e.g., 6-well)

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Cell Seeding: Seed the chosen cell line in 6-well plates at a density that allows for exponential growth during the treatment period. Allow cells to adhere overnight.[9]

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare working solutions in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. A typical concentration range to test could be from 10 nM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO.[9]

-

Cell Treatment: Remove the existing medium from the cells and wash once with sterile PBS. Add the medium containing the different concentrations of the compound or the vehicle control to the respective wells.

-

Incubation: Incubate the cells for the desired time points. For analyzing changes in the expression of dynamic genes like c-myc, a time course of 4, 8, and 24 hours is recommended.[9]

-

Cell Harvesting: After the incubation period, wash the cells with PBS and harvest them for RNA extraction.

RNA Extraction and Quality Control

This protocol describes the isolation of total RNA from the treated cells.

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

DNase I

-

Nuclease-free water

-

Spectrophotometer (e.g., NanoDrop)

-

Bioanalyzer (optional, for assessing RNA integrity)

Procedure:

-

RNA Extraction: Extract total RNA from the harvested cells using a commercial RNA extraction kit, following the manufacturer's instructions.[9]

-

DNase Treatment: Perform an on-column DNase I digestion to remove any contaminating genomic DNA.[9]

-

RNA Quantification and Purity: Determine the concentration and purity of the extracted RNA using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.1, and the A260/A230 ratio should be greater than 1.8.

-

RNA Integrity Assessment (Optional but Recommended): Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using a bioanalyzer. A RIN value of > 8 is generally considered suitable for downstream applications like RNA-Seq.

Gene Expression Analysis by RT-qPCR

RT-qPCR is a targeted approach to quantify the expression of specific genes of interest.[10][11]

Workflow Diagram:

Protocol:

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[12]

-

Primer Design: Design or obtain validated primers for the target gene(s) (e.g., c-myc) and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing a qPCR master mix (e.g., SYBR Green or TaqMan-based), gene-specific primers, and the cDNA template.[9]

-

qPCR Run: Perform the qPCR reaction in a real-time PCR detection system. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[10]

-

Data Analysis: Determine the cycle threshold (Ct) values for each sample and gene. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the target gene expression to the housekeeping gene expression and comparing the treated samples to the vehicle control.[13]

Global Gene Expression Analysis by RNA Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome.[14][15]

Workflow Diagram:

Protocol:

-

Library Preparation: Prepare sequencing libraries from the high-quality total RNA. This typically involves mRNA enrichment (poly-A selection), RNA fragmentation, cDNA synthesis, and adapter ligation.[15]

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform. The sequencing depth should be determined based on the experimental goals.[8]

-

Data Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Read Alignment: Align the high-quality reads to a reference genome.

-

Gene Expression Quantification: Count the number of reads mapping to each gene to generate a gene expression matrix.

-

Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated in the compound-treated samples compared to the vehicle control.[16]

-

Downstream Analysis: Perform downstream analyses such as pathway enrichment analysis and gene ontology analysis to interpret the biological significance of the differentially expressed genes.

Section 3: Data Presentation

Quantitative data from gene expression experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

RT-qPCR Data

Results from RT-qPCR experiments can be summarized in a table showing the relative fold change in gene expression for each treatment condition compared to the vehicle control.

Table 1: Relative Gene Expression of c-myc following Treatment with this compound (Hypothetical Data)

| Treatment Concentration | Time Point | Relative Fold Change (vs. Vehicle) | p-value |

| 1 µM | 4 hours | 0.85 | 0.06 |

| 1 µM | 8 hours | 0.62 | 0.02 |

| 1 µM | 24 hours | 0.45 | < 0.01 |

| 10 µM | 4 hours | 0.71 | 0.04 |

| 10 µM | 8 hours | 0.38 | < 0.01 |

| 10 µM | 24 hours | 0.21 | < 0.001 |

RNA-Seq Data

A selection of the most significantly differentially expressed genes from an RNA-Seq experiment can be presented in a table.

Table 2: Top Differentially Expressed Genes in Cells Treated with 10 µM this compound for 24 hours (Hypothetical Data)

| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value |

| MYC | -2.25 | 1.5e-8 | 3.2e-7 |

| CCND1 | -1.89 | 4.2e-7 | 6.8e-6 |

| E2F1 | -1.75 | 1.1e-6 | 1.5e-5 |

| CDKN1A | 2.10 | 8.9e-8 | 2.1e-6 |

| GADD45A | 1.98 | 3.5e-7 | 5.9e-6 |

| BAX | 1.55 | 2.0e-6 | 2.5e-5 |

References

- 1. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. i-motif DNA - Wikipedia [en.wikipedia.org]

- 3. Syntheses and evaluation of new acridone derivatives for selective binding of oncogene c-myc promoter i-motifs in gene transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New acridone derivatives to target telomerase and oncogenes – an anticancer approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RNA Sequencing in Drug Research - CD Genomics [rna.cd-genomics.com]

- 6. scitovation.com [scitovation.com]

- 7. alitheagenomics.com [alitheagenomics.com]

- 8. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]

- 9. benchchem.com [benchchem.com]

- 10. oaepublish.com [oaepublish.com]

- 11. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]

- 12. pga.mgh.harvard.edu [pga.mgh.harvard.edu]

- 13. ffclrp.usp.br [ffclrp.usp.br]

- 14. rna-seqblog.com [rna-seqblog.com]

- 15. RNA Sequencing | RNA-Seq methods & workflows [illumina.com]

- 16. Differential gene expression (DGE) analysis | Training-modules [hbctraining.github.io]

Application Notes and Protocols: Cellular Uptake and Localization of 1,3-Dihydroxy-2,4-diprenylacridone

A comprehensive review of existing scientific literature reveals a significant gap in the knowledge regarding the cellular uptake and subcellular localization of 1,3-Dihydroxy-2,4-diprenylacridone. At present, there are no published studies that provide quantitative data or detailed experimental protocols specifically investigating these cellular processes for this compound.

The synthesis of this compound has been described in the scientific literature, and it is commercially available from several chemical suppliers. However, its biological activity, particularly its interaction with and transport into cells, remains an uninvestigated area of research.

For researchers, scientists, and drug development professionals interested in exploring the potential of this acridone (B373769) derivative, this presents a novel opportunity for investigation. Future research efforts would need to establish foundational methodologies for studying its cellular behavior.

Proposed Future Research Directions and Methodologies:

To address the current lack of information, the following experimental approaches are recommended. These protocols are based on standard methodologies used for characterizing the cellular uptake and localization of novel small molecules.

I. Characterization of Cellular Uptake

The initial step in understanding the biological activity of this compound is to determine how it enters cells. Key experiments would involve quantifying the rate and extent of its uptake.

A. Experimental Workflow for Cellular Uptake Analysis

Caption: Workflow for determining cellular uptake kinetics.

B. Detailed Protocol: Cellular Uptake Quantification by LC-MS/MS

-

Cell Culture:

-

Select a relevant cell line (e.g., a cancer cell line if investigating anti-cancer properties).

-

Culture the cells in appropriate media and conditions until they reach approximately 80-90% confluency.

-

Seed the cells into 24-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in cell culture media to achieve the desired final concentrations.

-

Remove the old media from the cells and add the media containing the compound.

-

Incubate the cells for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes) at 37°C.

-

-

Sample Collection and Processing:

-

At each time point, aspirate the treatment media and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Collect the cell lysates and centrifuge to pellet cellular debris.

-

-

Quantification:

-

Analyze the supernatant containing the intracellular compound using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Normalize the quantified amount of the compound to the total protein concentration of the cell lysate, determined by a protein assay (e.g., BCA assay).

-

C. Expected Data Presentation